molecular formula C8H13ClF3N B2516562 4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride CAS No. 2260932-91-8

4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride

Cat. No.: B2516562
CAS No.: 2260932-91-8
M. Wt: 215.64
InChI Key: KETNMGPNEFGRHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)bicyclo[221]heptan-1-amine hydrochloride is a chemical compound with the molecular formula C8H12F3N·HCl It is a bicyclic amine with a trifluoromethyl group attached to the bicyclo[221]heptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group or the amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bicyclic structure may influence its binding affinity to target proteins or receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-amine hydrochloride: A similar compound with a different substitution pattern.

    4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl]methanol: Another compound with a hydroxyl group instead of an amine.

Uniqueness

4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable compound for various applications.

Biological Activity

4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride, with the molecular formula C8H12F3N·HCl, is a bicyclic amine characterized by a trifluoromethyl group. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its unique structural properties that may influence its biological activity.

  • Molecular Weight : 179.18 g/mol
  • CAS Number : 2260932-91-8
  • Structure : The bicyclic nature of this compound contributes to its potential interactions with biological targets, enhancing its lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and binding affinity to target proteins or receptors. This interaction can modulate various biological processes, leading to therapeutic effects.

Biological Activity

Research into the biological activity of this compound reveals several key findings:

  • Antagonistic Properties : Similar compounds have shown potential as antagonists for specific receptors, such as thromboxane A2 (TXA2) receptors, which are involved in platelet aggregation and vascular functions . The structural similarities suggest that this compound may exhibit comparable antagonistic effects.
  • Impact on Platelet Aggregation : In studies involving related bicyclic amines, compounds have demonstrated the ability to inhibit platelet aggregation induced by thromboxane A2 analogs . This indicates a potential therapeutic role in cardiovascular diseases.
  • Potential in Drug Development : As a building block in organic synthesis, this compound is being explored for its potential therapeutic properties in drug development, particularly as a precursor for novel pharmaceuticals targeting various diseases .

Comparative Analysis

The following table summarizes the biological activities of selected bicyclic amines compared to this compound:

Compound NameBiological ActivityKey Findings
This compoundPotential TXA2 receptor antagonistEnhanced lipophilicity; modulates platelet function
IS-145TXA2 receptor antagonistInhibits platelet aggregation; specific binding
Bicyclo[2.2.1]heptan-2-amineModulates neurotransmitter releaseImpacts central nervous system functions

Properties

IUPAC Name

4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3N.ClH/c9-8(10,11)6-1-3-7(12,5-6)4-2-6;/h1-5,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETNMGPNEFGRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260932-91-8
Record name 4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.